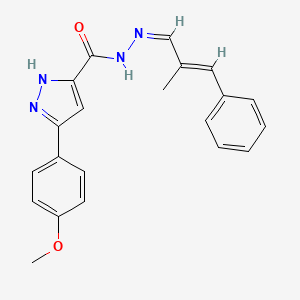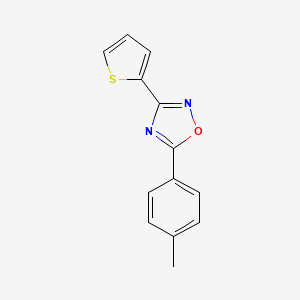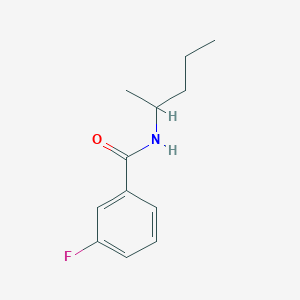![molecular formula C24H32N2O3 B5306309 4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5306309.png)
4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
TAK-659 selectively inhibits the protein kinase BTK, which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to the suppression of the immune response. This mechanism of action makes TAK-659 a potential therapeutic agent for autoimmune disorders and cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It also has immunosuppressive effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus. TAK-659 has also been shown to improve survival rates in animal models of sepsis.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. However, TAK-659 has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, the synthesis of TAK-659 is complex and may be challenging for some laboratories.
将来の方向性
Future research on TAK-659 should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions. TAK-659 may also have potential applications in other diseases, such as inflammatory bowel disease and asthma, which should be explored in future studies. Finally, the development of new BTK inhibitors based on the structure of TAK-659 may lead to the discovery of even more potent and selective compounds.
In conclusion, TAK-659 is a promising therapeutic agent with potential applications in various diseases. Its selective inhibition of BTK makes it a potential treatment for autoimmune disorders and cancer. Further research is needed to optimize its pharmacokinetic properties and explore its potential applications in other diseases.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 4-(4-aminophenyl)-2-methyl-2-butanol with 4-(2-methoxybenzyl)piperazine to form 4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol. The compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
特性
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-24(2,28)13-12-19-8-10-20(11-9-19)23(27)26-16-14-25(15-17-26)18-21-6-4-5-7-22(21)29-3/h4-11,28H,12-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMTWCNGURDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5306234.png)
![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)
![methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5306247.png)


![N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5306271.png)
![3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306285.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5306313.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)
![1-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5306330.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)